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molecular formula C11H12N2O4 B8537505 Methyl 2-(cyclopropylamino)-3-nitrobenzoate

Methyl 2-(cyclopropylamino)-3-nitrobenzoate

Cat. No. B8537505
M. Wt: 236.22 g/mol
InChI Key: SWDHXNWXQVOPEY-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

The crude 2-(cyclopropylamino)-3-nitrobenzoic acid (0.90 g, 4.1 mmol) was dissolved in MeOH (15 mL), and 2 mL H2SO4 (98%) was added. The mixture was heated to reflux for 18 h. The mixture was cooled, concentrated in vacuo, and purified by column chromatography on a silica gel column using DCM as eluent to give methyl 2-(cyclopropylamino)-3-nitrobenzoate: LC-MS (ESI) m/z 237.1 [M+H]+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]2[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:6]=2[C:7]([OH:9])=[O:8])[CH2:3][CH2:2]1.OS(O)(=O)=O.[CH3:22]O>>[CH:1]1([NH:4][C:5]2[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[CH:10][C:6]=2[C:7]([O:9][CH3:22])=[O:8])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C1(CC1)NC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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